molecular formula C7H12ClNO B1604574 1-Methylpiperidine-4-carbonyl chloride CAS No. 41776-24-3

1-Methylpiperidine-4-carbonyl chloride

Cat. No.: B1604574
CAS No.: 41776-24-3
M. Wt: 161.63 g/mol
InChI Key: MIVZCINZDWIBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpiperidine-4-carbonyl chloride is an organic compound with the molecular formula C7H12ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is widely used in organic synthesis and pharmaceutical research. This compound is known for its reactivity and versatility in forming various derivatives, making it a valuable intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:

1-Methylpiperidine+Phosgene1-Methylpiperidine-4-carbonyl chloride\text{1-Methylpiperidine} + \text{Phosgene} \rightarrow \text{this compound} 1-Methylpiperidine+Phosgene→1-Methylpiperidine-4-carbonyl chloride

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, safety measures are crucial due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-methylpiperidine-4-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to 1-methylpiperidine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed:

    Amides, Esters, Thioesters: Formed through substitution reactions

    1-Methylpiperidine-4-carboxylic acid: Formed through hydrolysis

    1-Methylpiperidine: Formed through reduction

Scientific Research Applications

1-Methylpiperidine-4-carbonyl chloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methylpiperidine-4-carbonyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

    Piperidine-4-carbonyl chloride: Lacks the methyl group at the nitrogen atom.

    1-Ethylpiperidine-4-carbonyl chloride: Contains an ethyl group instead of a methyl group.

    1-Methylpiperidine-3-carbonyl chloride: The carbonyl group is attached to the third position of the piperidine ring.

Uniqueness: 1-Methylpiperidine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the methyl group at the nitrogen atom influences its steric and electronic characteristics, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

1-methylpiperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVZCINZDWIBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331232
Record name 1-methylpiperidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41776-24-3
Record name 1-methylpiperidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flask was flame dried and placed under a nitrogen atmosphere. 1-methylpiperidine-4-carboxylic acid (1 eq) in anhydrous methylene chloride added to flask and cooled to 20° C. in a water bath. Dimethylformamide added, then oxalyl chloride (1.4 eq) in methylene chloride. Reaction refluxed for 2 hours, brought to room temperature, concentrated and azeotroped with toluene to yield 1-methylpiperidine-4-carbonyl chloride as a light yellow fluffy solid. MS: MH+=162.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-Methylpiperidine-4-carboxylic acid hydrochloride salt 10 g (55.7 mmol) was added to thionyl chloride (25 ml) and resulting mixture stirred at room temperature until the solid dissolved completely. The reaction mixture was stirred for another 20 minutes and concentrated. The product was used for the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylpiperidine-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Methylpiperidine-4-carbonyl chloride
Reactant of Route 3
1-Methylpiperidine-4-carbonyl chloride
Reactant of Route 4
1-Methylpiperidine-4-carbonyl chloride
Reactant of Route 5
1-Methylpiperidine-4-carbonyl chloride
Reactant of Route 6
1-Methylpiperidine-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.